molecular formula C37H35N3OS B11029251 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone

Cat. No.: B11029251
M. Wt: 569.8 g/mol
InChI Key: PKJWHQLOHWBTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound that features both imidazole and quinoline moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and quinoline intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these reactions include methylating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE lies in its combined imidazole and quinoline moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific investigations .

Properties

Molecular Formula

C37H35N3OS

Molecular Weight

569.8 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone

InChI

InChI=1S/C37H35N3OS/c1-27-25-36(2,3)40(34(41)26-42-35-38-22-23-39(35)4)33-21-20-31(24-32(27)33)37(28-14-8-5-9-15-28,29-16-10-6-11-17-29)30-18-12-7-13-19-30/h5-25H,26H2,1-4H3

InChI Key

PKJWHQLOHWBTKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CSC6=NC=CN6C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.